molecular formula C10H10O3 B15349784 9-Oxo-2,4,5,7-decatetraenoic acid CAS No. 61947-93-1

9-Oxo-2,4,5,7-decatetraenoic acid

Cat. No.: B15349784
CAS No.: 61947-93-1
M. Wt: 178.18 g/mol
InChI Key: RWIJHDVNVFLSFB-UHFFFAOYSA-N
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Description

9-Oxo-2,4,5,7-decatetraenoic acid is a high-purity chemical compound supplied for research and development purposes. As an oxo fatty acid, it features a keto group and multiple double bonds in its structure, a class of molecules known to be involved in various biochemical pathways and studied for their role as lipid mediators and oxidation products . Precise characterization data, including structural and spectral information, is provided to support experimental reproducibility. This product is intended for laboratory research by qualified professionals. It is strictly For Research Use Only and is not intended for direct human consumption, diagnostic use, or any therapeutic applications. Researchers are encouraged to consult the available certificate of analysis for detailed specifications.

Properties

CAS No.

61947-93-1

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

9-oxodeca-2,4,7-trienoate

InChI

InChI=1S/C10H10O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h2-8H,1H3

InChI Key

RWIJHDVNVFLSFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C[CH+]C=CC=CC(=O)[O-]

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Identification in Microbial Systems

The metabolic capabilities of microorganisms are vast, and they are a known source of diverse chemical compounds.

There is no specific data available in the reviewed literature and databases indicating the presence of 9-Oxo-2,4,5,7-decatetraenoic acid in the metabolome of Escherichia coli or other bacterial species.

Information regarding the modulation of this compound levels in response to environmental stimuli in microorganisms is not available in the current scientific literature.

Listing in Natural Product Databases

Prominent natural product databases are essential resources for identifying and classifying chemical compounds found in nature. A search of these databases reveals no specific entry for this compound. However, related compounds are indexed.

DatabaseCompound NameIdentifier
PubChem9-Oxo-10,12-octadecadienoic acidCID 9839084 nih.gov
PubChem9-oxodecanoic acidCID 15016 nih.gov
PubChem9-Decenoic acidCID 61743 nih.gov
Larodan9-Oxo-2(E)-Decenoic AcidCAS 334-20-3 larodan.com

Table 1: Related Compounds in Public Databases

Listing in Natural Product Databases

Annotation as "Antibiotic LA-1"

The chemical compound this compound is identified in scientific literature under the designation "Antibiotic LA-1". kitasato-u.ac.jp This nomenclature is tied to its discovery and isolation from a specific microbial source.

Detailed research findings indicate that Antibiotic LA-1 was isolated from the culture broth of the mutant strain NU-4-4-2. kitasato-u.ac.jp This strain was developed through the treatment of the leucomycin-producing strain, Streptomyces kitasatoensis KA-6, with nitrosoguanidine (B1196799) and ultraviolet (UV) radiation. kitasato-u.ac.jp The compound was observed to accumulate transiently in the culture before the production of leucomycin, a macrolide antibiotic also produced by Streptomyces kitasatoensis. kitasato-u.ac.jpmedchemexpress.comagscientific.comdrugbank.compatsnap.com

Structurally, LA-1 is characterized as an oxo-unsaturated fatty acid that contains a conjugated allene (B1206475) segment. kitasato-u.ac.jp While it is designated as an antibiotic, its antimicrobial activity is noted to be barely detectable against Gram-positive bacteria. kitasato-u.ac.jp The isolation of unsaturated fatty acids has also been reported from other strains of macrolide-producing bacteria. kitasato-u.ac.jp

Current Research Landscape and Significance of Polyunsaturated Oxo Fatty Acids

Polyunsaturated fatty acids (PUFAs) are crucial components of cellular membranes and serve as precursors for a wide array of signaling molecules. nih.govmdpi.com The oxidation of PUFAs, either enzymatically or non-enzymatically, gives rise to a diverse group of metabolites known as oxylipins, which include polyunsaturated oxo fatty acids. nih.gov These molecules are of significant interest in the scientific community due to their involvement in various physiological and pathological processes.

Research into polyunsaturated oxo fatty acids has revealed their multifaceted roles in inflammation, cellular signaling, and metabolic regulation. nih.govnih.gov For instance, certain oxo fatty acids derived from omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), have been shown to possess anti-inflammatory properties. nih.gov

The study of specific oxo fatty acids like 9-Oxo-2,4,5,7-decatetraenoic acid is part of a broader effort to understand the complex metabolic networks involving lipids. For example, research has explored the alteration in levels of this and other fatty acids in response to various stimuli, such as the presence of antibacterial agents in microorganisms. core.ac.uk Furthermore, this compound has been mentioned in the context of bioengineering and metabolic pathway engineering, suggesting its potential relevance in biotechnological applications. googleapis.comgoogle.comgoogleapis.com The continued investigation into the biological activities and metabolic pathways of individual polyunsaturated oxo fatty acids is essential for a comprehensive understanding of lipid metabolism and its impact on health. researchgate.netuea.ac.uk

Scientific Review: this compound

A Comprehensive Analysis of its Occurrence and Distribution in Biological Systems

The chemical compound this compound is a subject of scientific interest, though detailed information regarding its presence in various biological systems remains limited. This article explores the current understanding of its detection in metabolomic studies.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Origins within Lipid Metabolism

The biosynthesis of 9-Oxo-2,4,5,7-decatetraenoic acid is hypothesized to originate from the enzymatic oxidation of a ten-carbon polyunsaturated fatty acid precursor. This process is likely mediated by enzyme families known for their role in the production of oxidized fatty acids, also known as oxylipins.

The formation of oxo fatty acids is a well-documented process involving several key enzyme families. These enzymes catalyze the introduction of oxygen-containing functional groups into fatty acid chains.

Lipoxygenases (LOXs) : These non-heme iron-containing enzymes catalyze the dioxygenation of polyunsaturated fatty acids to produce fatty acid hydroperoxides. researchgate.net These hydroperoxides can then be further metabolized by other enzymes to form a variety of structures, including oxo fatty acids. nih.gov

Cyclooxygenases (COXs) : These enzymes are primarily known for their role in the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov However, they also possess lipoxygenase-like activity that can lead to the formation of hydroperoxy derivatives, which are precursors to oxo fatty acids. nih.gov

Cytochrome P450 (CYP) Enzymes : This superfamily of enzymes is involved in the metabolism of a wide range of compounds, including fatty acids. nih.gov They can catalyze the oxidation of fatty acids at various positions, including the omega-terminus, which can lead to the formation of oxo fatty acids. wikipedia.org

The initial step in the biosynthesis of many oxo fatty acids is the conversion of a polyunsaturated fatty acid to a hydroperoxy derivative. researchgate.netnih.gov This intermediate is often unstable and can be enzymatically converted to a more stable oxo derivative.

While the direct precursor to this compound has not been definitively identified, it is hypothesized to be a C10 polyunsaturated fatty acid. The structure of the target compound, with its four double bonds, suggests a highly unsaturated precursor. Potential, though currently speculative, precursors could include various isomers of decatetraenoic acid.

Hypothetical Precursor Molecule Rationale for Consideration
Decatetraenoic Acid (isomers)A C10 fatty acid with four double bonds would be the most direct precursor to this compound through an oxidation reaction at the C-9 position.
Longer-chain polyunsaturated fatty acids (e.g., Linoleic acid, Arachidonic acid)It is also conceivable that a longer-chain fatty acid could undergo a series of enzymatic reactions, including oxidation and chain shortening, to yield the C10 oxo-tetraenoic acid structure.

Metabolic Transformations and Biotransformation Products

Once formed, this compound is likely subject to further metabolic processing. These transformations would serve to either utilize the molecule in other pathways or degrade it for excretion.

Oxo fatty acids can be active participants in the complex web of lipid metabolism. They can be further modified, incorporated into more complex lipids, or act as signaling molecules. The metabolism of fatty acids is a central part of cellular energy production and the synthesis of structural and signaling lipids. nih.gov

The degradation of this compound would likely follow established catabolic pathways for fatty acids.

Beta-Oxidation : This is the primary pathway for the catabolism of fatty acids to produce energy. ethz.ch The process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid. ethz.ch The presence of double bonds in this compound would necessitate the action of additional enzymes, such as isomerases and reductases, to reconfigure the double bonds for the beta-oxidation machinery to proceed.

Omega-Oxidation : This pathway involves the oxidation of the carbon atom most distant from the carboxyl group (the omega carbon). wikipedia.org This process can be catalyzed by cytochrome P450 enzymes and results in the formation of dicarboxylic acids, which are more water-soluble and can be excreted. wikipedia.org It has been shown that cytochrome P450 enzymes can oxidize ω-oxo fatty acids to their corresponding α,ω-diacids. epa.gov

Further derivatization could also occur, potentially through the reduction of the oxo group to a hydroxyl group, forming a hydroxy fatty acid.

Enzyme Family Potential Role in Metabolism
Acyl-CoA DehydrogenasesKey enzymes in the initial steps of beta-oxidation. wikipedia.org
Enoyl-CoA Hydratase/IsomeraseRequired for the metabolism of unsaturated fatty acids during beta-oxidation. ethz.ch
Cytochrome P450 EnzymesMay be involved in the omega-oxidation of the fatty acid chain. wikipedia.orgepa.gov
Alcohol DehydrogenasesCould potentially reduce the oxo group to a hydroxyl group.

Biological Activities and Roles Non Clinical Contexts

Functional Significance as a Bioactive Lipid Metabolite

Bioactive lipids are a diverse group of molecules that play critical roles in cell signaling, inflammation, and host defense. While it is plausible that 9-Oxo-2,4,5,7-decatetraenoic acid, as a polyunsaturated fatty acid derivative, could possess such activities, no studies were found to confirm this.

The interaction between hosts and their microbial inhabitants is often mediated by small molecules, including lipid metabolites. These can influence microbial colonization, communication (quorum sensing), and host immune responses. Without specific research on this compound, its role in the host-microbe axis is purely conjectural.

Oxidized fatty acids can act as signaling molecules that modulate various metabolic pathways. However, there is no available data to suggest how this compound might influence cellular metabolism.

Investigation of Antimicrobial Properties

The designation "Antibiotic LA-1" suggests a history of investigation into the antimicrobial potential of a substance with this name. However, a definitive link to the chemical structure of this compound could not be established from the available resources.

Searches for "Antibiotic LA-1" did not yield specific information about a compound with the structure of this compound. It is possible that this designation was used in early-stage drug discovery and was not pursued or published in detail.

The mechanisms by which fatty acid-like molecules exert antimicrobial effects can include disruption of the cell membrane, inhibition of key enzymes, or interference with energy production. In the absence of any experimental data for this compound, any proposed mechanism would be speculative.

Advanced Analytical and Detection Methodologies

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a pivotal technology for the structural elucidation and quantification of oxidized fatty acids. Its ability to provide precise mass measurements and characteristic fragmentation patterns makes it an indispensable tool.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile or semi-volatile compounds like oxo-fatty acids, which are often derivatized to their methyl esters to increase volatility. Pure reference standards are essential for identifying compounds by retention time and for calibrating detectors to ensure accurate analysis carlroth.com. For precise quantitative work, the use of an internal standard that is not present in the sample but has similar chemical and physical properties is recommended to compensate for errors during sample preparation and injection carlroth.com.

Advanced GC-MS methods, particularly those employing capillary columns with specific stationary phases, enable the direct analysis of minute quantities of these compounds. For instance, analytical techniques using capillary gas chromatography-mass spectrometry with cyclodextrin-based stationary phases have been developed to analyze nanogram amounts of related oxo-fatty acid enantiomers in plant tissues nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, UHPLC-QTOF-MS, have become central to the study of oxidized fatty acids. These methods are particularly well-suited for analyzing non-volatile and thermally labile molecules directly from complex biological extracts. UHPLC-QTOF-MS/MS analysis, in particular, is a powerful and widely used technique for identifying and dereplicating secondary metabolites from diverse biological sources frontiersin.org.

In the analysis of oxidized linoleic acid metabolites, a class of compounds structurally related to 9-Oxo-2,4,5,7-decatetraenoic acid, UHPLC-QTOF-MS provides definitive identification. The process involves comparing accurate mass measurements of molecular and product ions, analyzing fragmentation patterns, and matching retention times with authentic standards nih.gov. Tandem MS/MS analysis is typically performed in negative ion mode to characterize the fragmentation of these oxidized products nih.gov. For the related compound 9-oxo-octadecadienoic acid (9-oxoODE), characteristic fragment ions were observed that confirmed its identity in plasma samples nih.gov.

Parent CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Reference
9-oxo-octadecadienoic acid (9-oxoODE)293.2122 [M-H]⁻185.1178, 125.0967 nih.gov

This combination of chromatographic separation with high-resolution mass spectrometry allows for the simultaneous characterization and quantification of multiple target metabolites within a single analytical run nih.gov.

Sample Preparation and Extraction Techniques for Metabolomics Profiling

Effective sample preparation is critical for the reliable analysis of oxo-fatty acids from complex biological matrices like plasma. The goal is to isolate the analytes of interest while removing interfering substances. A common workflow for oxidized linoleic acid metabolites involves a multi-step process. This can include alkaline hydrolysis to release esterified fatty acids, followed by a liquid-liquid extraction to isolate the lipids from the aqueous matrix nih.gov. The reproducibility of the entire analytical method, including these preparation steps, is crucial, with reported coefficients of variation below 18.5% for the analysis of related oxo-lipids nih.gov.

Chromatographic Separations for Isomer Differentiation

Chromatography is essential for separating the various isomers of unsaturated fatty acids, which often have nearly identical mass spectra but different biological activities. Both geometric (E/Z) and chiral (enantiomeric) isomers can be resolved using specialized chromatographic methods.

Geometric Isomer Separation: The separation of geometric isomers of polyunsaturated compounds can be challenging. While GC can be used, HPLC often provides superior resolution. In a study on 7,9-decadienyl compounds, which are structurally related by their conjugated diene system, HPLC demonstrated a clear advantage over GC for separating the E and Z geometric isomers researchgate.net. Using an ODS (octadecylsilane) column, the E-isomers consistently eluted later than the corresponding Z-isomers with excellent resolution researchgate.net.

TechniqueColumnResultReference
Gas Chromatography (GC)DB-23Poor separation of geometric isomers (Resolution < 0.8) researchgate.net
High-Performance Liquid Chromatography (HPLC)ODS-5Good separation of geometric isomers (Resolution > 1.2) researchgate.net

Chiral Separation: Separating enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in the chromatographic column. For related oxo-fatty acids, capillary gas chromatography with cyclodextrin-based stationary phases has proven effective for the direct separation of enantiomers nih.gov. The mechanism of chiral recognition on these phases is based on the formation of temporary association complexes between the analyte and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times. Interactions such as hydrogen bonding are key to this selective process mdpi.com.

Theoretical Frameworks and Hypotheses in Research

Theoretical Models for Lipid Signaling Pathway Involvement

The structure of 9-Oxo-2,4,5,7-decatetraenoic acid, a ten-carbon chain with a ketone group and four double bonds, suggests its potential involvement in lipid signaling cascades, similar to other known oxylipins. Oxylipins are broadly defined as products of the oxygenation of fatty acids, and they play crucial roles in a variety of physiological and pathological processes.

Theoretical models for its signaling involvement are primarily based on the established pathways for other polyunsaturated fatty acids (PUFAs). nih.gov PUFAs are key components of cell membranes and precursors to a vast array of signaling molecules. nih.govnih.gov The generation of oxylipins from PUFAs can occur through several enzymatic pathways, including those mediated by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. nih.gov Given its oxidized nature, this compound is likely a downstream product of one of these enzymatic systems, acting as a signaling mediator itself.

One plausible theoretical model positions this compound within the broader network of lipid droplet-mediated signaling. Lipid droplets are not merely storage depots for neutral lipids but are dynamic organelles that regulate the release of fatty acids for various cellular functions, including the synthesis of signaling molecules. nih.gov It is conceivable that the precursor to this compound is stored in lipid droplets and released upon specific cellular stimuli, after which it is metabolized into its active form.

Another framework suggests its interaction with specific cellular receptors or transcription factors. Many lipid signaling molecules exert their effects by binding to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which then modulate gene expression. mdpi.com A molecule with the reactive functionalities of this compound could potentially act as a ligand for such receptors, thereby influencing metabolic and inflammatory pathways.

Table 1: Potential Enzymatic Pathways in the Biosynthesis of this compound

Enzyme FamilyPotential RoleResulting Products
Lipoxygenases (LOX)Catalyze the dioxygenation of polyunsaturated fatty acids. acs.orgHydroperoxy fatty acids, which can be further converted to ketones and other derivatives.
Cyclooxygenases (COX)Mediate the formation of prostaglandins (B1171923) and thromboxanes from arachidonic acid. nih.govWhile less likely for a shorter chain fatty acid, related enzymatic activities could be involved.
Cytochrome P450 (CYP)Catalyze a wide range of oxidative reactions, including on fatty acids. nih.govEpoxides, hydroxy fatty acids, and other oxidized lipid species.

Hypotheses Regarding Cross-Species Bioactivity and Ecological Roles

The chemical language of lipids is ancient and often conserved across different species, leading to hypotheses about the cross-species bioactivity and ecological roles of compounds like this compound. A well-documented example of a structurally related compound with potent cross-species bioactivity is 9-oxo-2(E)-decenoic acid, the queen bee pheromone. wikipedia.org This molecule regulates social structure within the honeybee colony and acts as a sex attractant. wikipedia.org

Based on this precedent, one major hypothesis is that this compound could function as a semiochemical—a chemical substance that carries a message—in various ecological contexts. These roles could include:

Pheromonal Communication: It might act as an alarm, aggregation, or sex pheromone in certain insect species. The specific arrangement of double bonds and the ketone group would confer the chemical specificity required for recognition by insect olfactory receptors.

Defense Mechanisms: Plants and marine organisms produce a variety of oxylipins as a defense against herbivores and pathogens. This compound could be part of the chemical arsenal (B13267) of a plant or alga, deterring feeding or inhibiting microbial growth.

Interspecies Signaling: The compound could mediate interactions between different species, for instance, between a host and its microbiome. The gut microbiota can produce a wide array of lipid metabolites that influence host physiology, and a molecule like this compound could play a role in this complex interplay.

The presence of similar oxylipins, such as 9-oxo-octadecadienoic acid (9-oxo-ODE), in plants like soybeans and peppers lends further support to the hypothesis of its ecological significance. nih.gov

Computational Modeling and In Silico Prediction of Biological Interactions

In the absence of empirical data, computational modeling and in silico methods provide a valuable approach to predicting the potential biological interactions of this compound. These techniques can help to generate testable hypotheses and guide future experimental work.

Molecular Docking: One of the primary in silico approaches is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies could be performed against a panel of known lipid-binding proteins, such as:

Nuclear Receptors: Docking simulations could predict the binding affinity of the compound for PPARs, retinoid X receptors (RXRs), and other nuclear receptors involved in lipid metabolism and inflammation.

Enzymes of Lipid Metabolism: The molecule could be docked into the active sites of enzymes like COX, LOX, and fatty acid amide hydrolase (FAAH) to predict whether it might act as a substrate or an inhibitor.

G-Protein Coupled Receptors (GPCRs): A number of GPCRs are activated by lipid ligands. Docking could identify potential GPCR targets for this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. By comparing the structural features of this compound to a database of compounds with known activities, it may be possible to predict its potential bioactivities, such as toxicity, carcinogenicity, or specific pharmacological effects.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be generated and used to screen virtual compound libraries to identify other molecules with similar potential activities.

Table 2: In Silico Prediction Targets for this compound

Target ClassExamplesPredicted Interaction
Nuclear ReceptorsPeroxisome Proliferator-Activated Receptors (PPARs), Retinoid X Receptors (RXRs)Ligand binding, modulation of gene transcription related to lipid metabolism and inflammation.
EnzymesCyclooxygenases (COX), Lipoxygenases (LOX), Cytochrome P450sSubstrate for further metabolism or potential inhibitor, influencing the production of other signaling lipids.
G-Protein Coupled ReceptorsFree Fatty Acid Receptors (e.g., FFAR1, FFAR4)Agonist or antagonist activity, leading to downstream signaling cascades.

These computational approaches, while theoretical, provide a rational basis for initiating laboratory-based investigations into the biological functions of this intriguing, yet understudied, chemical compound.

Future Directions and Emerging Research Avenues

Comprehensive Untargeted Metabolomics for Elucidating Biological Context

Untargeted metabolomics stands as a critical initial step to identify the biological systems where 9-Oxo-2,4,5,7-decatetraenoic acid is present and to understand its broader metabolic network. By screening a wide array of biological samples, from microorganisms to plant and animal tissues, researchers can pinpoint its occurrence. Subsequent correlation analysis with other metabolites can provide initial hypotheses about its function.

Table 1: Proposed Experimental Design for Untargeted Metabolomics

Step Objective Methodology Expected Outcome
1Sample CollectionGather diverse biological materials (e.g., microbial cultures, plant extracts, animal tissues).A broad sample set for screening.
2Metabolite ExtractionEmploy multi-solvent extraction protocols to capture a wide range of chemical compounds.Comprehensive metabolite extracts.
3LC-MS/MS AnalysisUtilize high-resolution liquid chromatography-mass spectrometry to detect and quantify metabolites.Raw data containing mass-to-charge ratios and retention times for thousands of features.
4Data ProcessingAlign chromatograms, pick peaks, and annotate features using spectral databases.A curated list of identified and unknown metabolites, including the presence or absence of this compound.
5Statistical AnalysisPerform multivariate statistical analysis (e.g., PCA, OPLS-DA) to identify significant metabolic differences between sample groups.Identification of biological contexts where this compound is abundant and metabolites that co-vary with it.

Detailed Elucidation of Specific Enzymatic Pathways for its Biosynthesis and Degradation

Once the biological sources of this compound are identified, the next crucial step will be to unravel the enzymatic machinery responsible for its creation and breakdown. This will likely involve a combination of bioinformatics, genetic manipulation, and in vitro biochemical assays. For instance, if the compound is found in a specific bacterium, its genome could be scoured for genes encoding enzymes such as polyketide synthases or fatty acid modifying enzymes that could plausibly synthesize this molecule.

Functional Characterization in Diverse Non-Human Biological Models

To understand the physiological role of this compound, researchers will need to turn to model organisms. The choice of model will depend on the biological context identified through metabolomics. For example, if the compound is found in a plant, Arabidopsis thaliana could be used to study its effects on growth, development, and stress responses. Similarly, if it is of microbial origin, its impact on bacterial communication (quorum sensing) or biofilm formation could be investigated.

Interdisciplinary Research with Microbiome and Ecological Studies

The structure of this compound, a polyunsaturated fatty acid derivative, suggests it could play a role in intercellular signaling or ecological interactions. Future research should integrate its study with the fields of microbiome science and chemical ecology. For instance, investigating its presence and concentration in complex microbial communities, such as the gut microbiome or soil ecosystems, could reveal its role in mediating interactions between different species.

Table 2: Potential Research Questions in Microbiome and Ecology

Research Area Key Question Potential Approach
MicrobiomeDoes this compound influence the composition or function of microbial communities?Introduce the compound to defined microbial consortia and analyze changes in species abundance and metabolic output.
Chemical EcologyDoes this compound act as a signaling molecule between different organisms in an ecosystem?Conduct bioassays to test its effect on the behavior of relevant organisms (e.g., insects, nematodes) that share its habitat.
Environmental FateHow is this compound degraded in the environment?Perform degradation studies in different environmental matrices (e.g., soil, water) to assess its persistence and breakdown products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Oxo-2,4,5,7-decatetraenoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis often involves oxidation of precursor polyunsaturated fatty acids. For example, photostimulated reactions using iodine-containing precursors (e.g., 2-(2-iodophenyl)acetate ion) with carbanions in solvents like DMSO under controlled light exposure (60 minutes) have been explored for structurally related ε-oxo acids . Oxidation agents such as potassium permanganate or hydrogen peroxide may be applied under inert atmospheres to prevent over-oxidation. Optimization includes adjusting pH, temperature (e.g., 25–40°C), and solvent polarity to stabilize reactive intermediates.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify double-bond geometry and oxo-group positioning .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and conjugated double bonds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 164.20 g/mol for related decatetraenoic acids) and fragmentation patterns .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/O ratios.

Advanced Research Questions

Q. How does the conjugated polyunsaturated structure of this compound influence its biochemical interactions, particularly with enzymes like X-ligases?

  • Methodology :

  • Enzyme Assays : Use recombinant X-ligases (e.g., XL-III) in vitro to test substrate specificity. Monitor activity via fluorescence or radiometric assays .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities based on the compound’s conjugated system and steric effects.
  • Data Interpretation : Structural analogs (e.g., 2,4,6,8-decatetraenoic acid) show selective interaction with XL-III but not XL-I/XL-II, suggesting substrate-specific recognition motifs .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and concentrations (e.g., 10–100 µM).
  • Purity Validation : Confirm compound purity (>95%) via HPLC and LC-MS to rule out batch variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, serum-free vs. serum-containing media).

Q. What experimental designs are recommended to investigate the role of this compound in cellular signaling pathways?

  • Methodology :

  • Gene Expression Profiling : RNA-seq or qPCR arrays to assess transcriptional changes in pathways like NF-κB or MAPK .
  • Inhibitor Studies : Co-treat cells with pathway-specific inhibitors (e.g., PD98059 for MAPK) to isolate mechanisms.
  • Metabolomic Profiling : LC-MS/MS quantifies downstream metabolites (e.g., prostaglandins) to map metabolic flux .

Key Considerations for Experimental Design

  • Safety Protocols : Use explosion-proof equipment and non-sparking tools due to flammability risks .
  • Statistical Rigor : Apply corrections for multiple comparisons (e.g., Bonferroni) in omics studies .
  • Ethical Compliance : Adhere to institutional guidelines for disposal (e.g., UN1993 for flammable liquids) .

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